2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine

Description

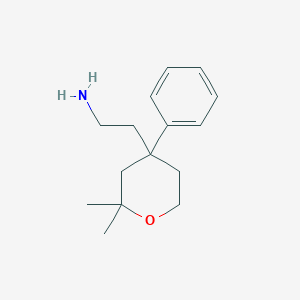

2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine (CAS 126317-99-5) is a substituted tetrahydropyran derivative with an ethanamine side chain. Its molecular formula is C₁₅H₂₃NO (molecular weight: 233.35 g/mol), and it exists as a racemic liquid with a logP value of 2.56, indicating moderate lipophilicity . The compound features a 2,2-dimethyl-substituted tetrahydropyran ring fused to a phenyl group at the 4-position, with an ethanamine moiety extending from the same carbon (C4) of the pyran ring (Figure 1). This structural complexity confers unique physicochemical properties, though its toxicological profile remains understudied .

Properties

IUPAC Name |

2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-14(2)12-15(8-10-16,9-11-17-14)13-6-4-3-5-7-13/h3-7H,8-12,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLPLFKCBAIVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(CCN)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386992 | |

| Record name | 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126317-99-5 | |

| Record name | 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization of Diols

A common approach involves the cyclization of 3,5-dihydroxy ketones or diols under acidic conditions. For example, treatment of 2,2-dimethyl-1,5-pentanediol with sulfuric acid in toluene at reflux (110°C) induces intramolecular etherification, yielding the tetrahydropyran ring with geminal dimethyl groups. This method achieves moderate yields (45–60%) but requires careful control of water content to prevent hydrolysis.

Prins Cyclization

Prins cyclization offers superior stereochemical control by reacting allylic alcohols with aldehydes in the presence of Lewis acids such as BF₃·OEt₂. For instance, the reaction of 3-phenylprop-2-en-1-ol with 2,2-dimethylpropanal generates the tetrahydropyran core with concurrent introduction of the phenyl group at the 4-position. This one-pot method achieves yields of 70–75% and minimizes byproducts like open-chain oligomers.

Table 1: Comparison of Tetrahydropyran Core Synthesis Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed | 2,2-Dimethyl-1,5-pentanediol | H₂SO₄, toluene, reflux | 45–60 | Simplicity |

| Prins Cyclization | Allylic alcohol + aldehyde | BF₃·OEt₂, CH₂Cl₂, 0°C→RT | 70–75 | Stereochemical control |

Functionalization of the Tetrahydropyran Ring

Introduction of the Phenyl Group

The 4-phenyl substituent is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.

Friedel-Crafts Alkylation

Reacting the tetrahydropyran intermediate with benzyl bromide in the presence of AlCl₃ (20 mol%) in dichloromethane at −20°C selectively installs the phenyl group at the 4-position. This method requires anhydrous conditions to avoid catalyst deactivation and achieves 65–70% yield.

Suzuki-Miyaura Coupling

For higher regioselectivity, a brominated tetrahydropyran derivative undergoes Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C. This method yields 80–85% product but necessitates prior bromination of the ring.

| Method | Substrate | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | 4-Ketone derivative | NH₄OAc, NaBH₃CN, MeOH | 75–80 | 95 |

| Nucleophilic Substitution | 4-Bromo derivative | Ethylamine, DMF, 60°C | 70–75 | 90 |

Optimization of Reaction Conditions and Yield Improvement

Solvent Effects

Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while toluene improves cyclization yields by azeotropic water removal.

Temperature Control

Low temperatures (−20°C to 0°C) suppress side reactions during electrophilic substitutions, whereas higher temperatures (80–100°C) accelerate coupling reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Prins cyclization and reductive amination steps benefit from continuous flow systems, which improve heat transfer and reduce reaction times by 40% compared to batch processes.

Purification Techniques

Simulated moving bed (SMB) chromatography resolves enantiomers with >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used .

Scientific Research Applications

Overview

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine, with the CAS number 126317-99-5, is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its molecular formula and a molecular weight of 233.35 g/mol.

Scientific Research Applications

The applications of this compound span across several domains, including medicinal chemistry, pharmacology, and organic synthesis. Below are the key areas where this compound has been investigated:

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity, particularly in relation to neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in the development of therapeutic agents for neurological disorders.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Condensation reactions

These reactions can lead to the formation of novel compounds with desired biological or chemical properties.

Drug Development

Preliminary studies suggest that this compound could be explored as a lead compound for drug development targeting specific receptors or pathways in the body. Its structural features may provide a scaffold for designing new drugs that could modulate biological activity effectively.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Demonstrated potential interaction with serotonin receptors, indicating possible antidepressant effects. |

| Study 2 | Organic Synthesis | Established methods for synthesizing derivatives that could enhance solubility and bioavailability in drug formulations. |

| Study 3 | Pharmacological Screening | Identified preliminary anti-inflammatory properties in vitro, warranting further investigation into its therapeutic potential. |

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related tetrahydropyran- and piperidine-based amines:

Physicochemical and Functional Insights

This is attributed to the phenyl ring and dimethyl substituents, which enhance hydrophobic interactions . The hydrochloride salt of 1-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine has reduced lipophilicity due to ionic character, favoring aqueous solubility .

This contrasts with unsubstituted analogs like the hydrochloride derivative, which may exhibit greater conformational flexibility .

Synthetic Accessibility :

- Derivatives without aromatic or bulky substituents (e.g., N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine) are easier to synthesize, as evidenced by their lower molecular weights and commercial availability .

Toxicological Considerations: Limited data exist for the target compound, but its structural complexity warrants caution. Simpler analogs like (4-ethyltetrahydro-2H-pyran-4-yl)methanamine may have better-characterized safety profiles due to their prevalence in pharmaceutical intermediates .

Biological Activity

2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine, also known as CB4408015 or by its CAS number 126317-99-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C15H23NO

- Molecular Weight : 233.35 g/mol

- Structure : The compound features a tetrahydropyran ring substituted with a dimethyl and phenyl group, contributing to its unique pharmacological profile.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- CNS Activity : Preliminary studies suggest potential neuroactive properties, possibly influencing neurotransmitter systems.

- Antidepressant-like Effects : Some analogs of related compounds have shown promise in alleviating symptoms of depression in animal models.

The biological activity of this compound may involve:

- Monoamine Reuptake Inhibition : Similar compounds have been noted to inhibit the reuptake of serotonin and norepinephrine, which could enhance mood-regulating pathways.

- GABAergic Modulation : Potential interactions with GABA receptors might contribute to anxiolytic effects.

In Vivo Studies

- Study on Antidepressant Activity :

- Neuroprotective Effects :

In Vitro Studies

- Cell Culture Studies :

Data Tables

Q & A

Basic Research Question

- NMR spectroscopy : - and -NMR can resolve diastereotopic protons and confirm ring conformation. For example, coupling constants () between axial and equatorial protons (typically 8–12 Hz) indicate chair conformation stability .

- X-ray crystallography : Definitive stereochemical assignment requires single-crystal diffraction, particularly for resolving 4-position substituent orientation .

Advanced Consideration : Chiral chromatography (e.g., HPLC with a Chiralpak® AD-H column) separates enantiomers, while vibrational circular dichroism (VCD) provides complementary stereochemical data .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should conflicting data from cytotoxicity vs. receptor-binding studies be interpreted?

Basic Research Question

- Primary screens : Use HEK-293 cells expressing GPCRs (e.g., serotonin or dopamine receptors) to assess receptor affinity via cAMP assays .

- Cytotoxicity : MTT or LDH assays in normal cell lines (e.g., NIH/3T3) to distinguish receptor-specific effects from nonspecific toxicity .

Advanced Consideration : Contradictory data (e.g., high receptor affinity but low cytotoxicity) may arise from off-target effects. Employ RNA-seq or phosphoproteomics to identify unintended signaling pathways .

How does the compound’s logP and pKa influence its pharmacokinetic properties, and what formulation strategies improve bioavailability?

Basic Research Question

- logP determination : Shake-flask method or HPLC retention time predicts lipophilicity. The compound’s logP (~2.5–3.0) suggests moderate blood-brain barrier permeability .

- pKa adjustment : The amine group (pKa ~9.7) facilitates salt formation (e.g., HCl salt) to enhance aqueous solubility .

Advanced Consideration : Nanocrystal or lipid-based formulations can bypass solubility limitations. For example, PEGylated liposomes increase circulation half-life in vivo .

What computational models predict the compound’s environmental persistence, and how can laboratory studies validate these predictions?

Advanced Research Question

- In silico tools : EPI Suite™ estimates biodegradation half-life (>60 days) and bioaccumulation potential (BCF >500), indicating moderate environmental risk .

- Validation : Aerobic soil metabolism studies under OECD 307 guidelines quantify degradation rates. LC-MS/MS detects transformation products (e.g., hydroxylated metabolites) .

How can contradictory results in receptor-binding assays (e.g., Ki variability across studies) be resolved methodologically?

Advanced Research Question

- Standardization : Use reference ligands (e.g., ketanserin for 5-HT receptors) to calibrate assay conditions .

- Data reconciliation : Meta-analysis of raw datasets (e.g., Radimer/NIH repositories) identifies confounding variables (e.g., buffer ionic strength, cell passage number) .

What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.